Allyl butyrate

Catalog No.
S661304
CAS No.
2051-78-7
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl butyrate

CAS Number

2051-78-7

Product Name

Allyl butyrate

IUPAC Name

prop-2-enyl butanoate

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h4H,2-3,5-6H2,1H3

InChI Key

RMZIOVJHUJAAEY-UHFFFAOYSA-N

SMILES

CCCC(=O)OCC=C

Canonical SMILES

CCCC(=O)OCC=C

Limited Research

Allyl butyrate, an ester with a fruity-pineapple aroma, has seen limited exploration in scientific research. While it holds potential in various fields, a significant body of research is currently lacking.

Food Science

This compound finds use as a flavoring agent in the food industry, contributing fruity and tropical notes to various products []. However, research on its specific effects on taste perception or potential health implications is scarce.

Biomedical Research

Some preliminary studies suggest allyl butyrate might possess antimicrobial properties. For instance, one study investigated its potential to inhibit the growth of certain foodborne bacteria, but further research is needed to confirm and understand its efficacy and underlying mechanisms.

Future Directions

Given its limited exploration in scientific research, allyl butyrate presents opportunities for further investigation across various fields. Studies could explore its potential applications in:

  • Food Science: Understanding its flavor profile and potential interactions with other ingredients to optimize food product development.
  • Biomedical Research: Investigating its antimicrobial properties against a broader range of pathogens and exploring its potential as a natural food preservative or therapeutic agent.
  • Environmental Science: Studying its potential for bioremediation or as a green solvent due to its volatile nature.

Allyl butyrate is an organic compound classified as a fatty acid ester, with the molecular formula C7H12O2C_7H_{12}O_2 and a CAS number of 2051-78-7. It is characterized by its fruity aroma, often reminiscent of apples or pineapples, making it a popular choice in the food industry as a flavoring agent. The compound is colorless to pale yellow in appearance and is known for its volatility and solubility in organic solvents .

Allyl butyrate is classified as a flammable liquid []. It can be irritating to the skin, eyes, and respiratory system upon contact or inhalation [].

  • Flammability: Flash point: 39 °C []
  • Toxicity: Limited data available on oral and dermal toxicity. Avoid contact and inhalation.
Typical of esters, including hydrolysis, transesterification, and oxidation. Hydrolysis involves the reaction of allyl butyrate with water to yield butyric acid and allyl alcohol, typically facilitated by acidic or basic conditions:

Allyl Butyrate+H2OButyric Acid+Allyl Alcohol\text{Allyl Butyrate}+\text{H}_2\text{O}\rightleftharpoons \text{Butyric Acid}+\text{Allyl Alcohol}

Transesterification can occur when allyl butyrate reacts with another alcohol, resulting in the formation of a different ester and butyric acid. Additionally, allyl butyrate may participate in lipid peroxidation reactions, which are significant in biological systems .

Research indicates that allyl butyrate exhibits various biological activities. It has been studied for its potential antimicrobial properties against certain pathogens. Furthermore, its role in lipid metabolism suggests that it may influence metabolic pathways related to fatty acids. Some studies have also explored its effects on cellular signaling and apoptosis .

Allyl butyrate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of butyric acid with allyl alcohol in the presence of an acid catalyst, such as sulfuric acid. This process typically requires heating to facilitate the reaction.

    Butyric Acid+Allyl AlcoholH2SO4Allyl Butyrate+H2O\text{Butyric Acid}+\text{Allyl Alcohol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Allyl Butyrate}+\text{H}_2\text{O}
  • Biocatalysis: Recent advancements have introduced enzymatic methods using immobilized lipases or other enzymes to catalyze the esterification process under milder conditions, enhancing selectivity and reducing by-products .

Allyl butyrate finds extensive applications across various industries:

  • Food Industry: Primarily used as a flavoring agent in beverages, candies, and baked goods due to its pleasant aroma.
  • Fragrance Industry: Employed in perfumes and cosmetics for its fruity scent.
  • Chemical Industry: Serves as an intermediate in the synthesis of other chemical compounds and materials .

Studies on allyl butyrate's interactions have focused on its metabolic pathways and potential toxicological effects. Research indicates that it can interact with specific enzymes involved in lipid metabolism, which may influence its biological activity and safety profile. Its flammability and toxicity upon ingestion or skin contact necessitate careful handling .

Allyl butyrate shares structural similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaAroma CharacteristicsCommon Uses
Allyl ButyrateC7H12O2Fruity (apple-like)Flavoring agent
Ethyl ButyrateC6H12O2Fruity (pineapple-like)Flavoring agent
Butyl ButyrateC8H16O2SweetSolvent and flavoring agent
Methyl ButyrateC5H10O2FruityFlavoring agent

Uniqueness of Allyl Butyrate: Its distinctive fruity aroma sets it apart from other similar compounds, particularly in applications requiring specific flavor profiles.

Physical Description

Liquid

XLogP3

1.6

Boiling Point

142.0 °C

Density

d20 0.9

Melting Point

-80.0 °C
-80 °C
-80°C

UNII

DH3T4NN0KO

GHS Hazard Statements

Aggregated GHS information provided by 1562 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

2051-78-7

Wikipedia

Allyl butyrate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Butanoic acid, 2-propen-1-yl ester: ACTIVE

Dates

Modify: 2023-08-15

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